molecular formula C5H9ClN4 B2729281 1-methyl-1H-pyrazole-4-carboximidamide hydrochloride CAS No. 1267500-60-6

1-methyl-1H-pyrazole-4-carboximidamide hydrochloride

Cat. No. B2729281
CAS RN: 1267500-60-6
M. Wt: 160.61
InChI Key: NZLCYPRBEKQCPL-UHFFFAOYSA-N
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Description

1-methyl-1H-pyrazole-4-carboximidamide hydrochloride is a chemical compound with the CAS Number: 1267500-60-6 . It has a molecular weight of 160.61 and its IUPAC name is 1-methyl-1H-pyrazole-4-carboximidamide hydrochloride . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for 1-methyl-1H-pyrazole-4-carboximidamide hydrochloride is 1S/C5H8N4.ClH/c1-9-3-4 (2-8-9)5 (6)7;/h2-3H,1H3, (H3,6,7);1H . The ChemSpider ID is 25899849 .


Physical And Chemical Properties Analysis

1-methyl-1H-pyrazole-4-carboximidamide hydrochloride has a density of 1.34±0.1 g/cm3 . Its boiling point is predicted to be 252.4±32.0 °C . The pKa value is predicted to be 11.20±0.50 .

Scientific Research Applications

Medicinal Chemistry

Pyrazoles have a wide range of applications in medicinal chemistry . They have been found to exhibit diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Drug Discovery

In the field of drug discovery, pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals . For example, a synthesized pyrazole derivative was found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

Agrochemistry

Pyrazoles are also used in agrochemistry . However, the specific applications in this field are not detailed in the search results.

Coordination Chemistry

In coordination chemistry, pyrazoles are often used due to their ability to act as ligands . They can bind to a central metal atom to form a coordination complex.

Organometallic Chemistry

Pyrazoles also find applications in organometallic chemistry . They can form organometallic compounds, which are used in various chemical reactions.

Suzuki-Miyaura Cross-Coupling Reactions

1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, a pyrazole derivative, is used as a reagent for Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic chemistry for the synthesis of carbon-carbon bonds.

Transesterification Reactions

The same pyrazole derivative is also used in transesterification reactions . These reactions are important in the production of biodiesel.

Synthesis of Aminothiazoles

This pyrazole derivative is used for the preparation of aminothiazoles, which are known to exhibit various biological activities .

Safety and Hazards

The safety information for 1-methyl-1H-pyrazole-4-carboximidamide hydrochloride includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-methylpyrazole-4-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4.ClH/c1-9-3-4(2-8-9)5(6)7;/h2-3H,1H3,(H3,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLCYPRBEKQCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-pyrazole-4-carboximidamide hydrochloride

CAS RN

1267500-60-6
Record name 1-methyl-1H-pyrazole-4-carboximidamide hydrochloride
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